molecular formula C11H12O2 B1588771 Methyl indane-2-carboxylate CAS No. 4254-32-4

Methyl indane-2-carboxylate

Cat. No.: B1588771
CAS No.: 4254-32-4
M. Wt: 176.21 g/mol
InChI Key: RMOPJLIMRSAIMD-UHFFFAOYSA-N
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Description

Methyl indole-2-carboxylate is a bicyclic aromatic compound featuring an indole core (benzene fused to a pyrrole ring) esterified at the 2-position with a methyl group.

Synthesis of methyl indole-2-carboxylate derivatives involves cyclization of azidocinnamate esters. Substituent position significantly impacts regiochemical outcomes during cyclization. For instance, 3-methoxy-azidocinnamate produces a 1:1 ratio of 5-methoxy- and 7-methoxyindole carboxylates, whereas dimethoxy derivatives favor single products .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJLIMRSAIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433376
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-32-4
Record name 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of 3-arylpropionic acids catalyzed by Lewis acids such as aluminum chloride. The reaction typically takes place under reflux conditions in an organic solvent like toluene. Another method involves the Friedel-Crafts acylation of indane with acyl chlorides, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the cyclization of 3-arylpropionic acids followed by esterification. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl indane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indane-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield indane-2-methanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Amines in the presence of a base such as sodium hydroxide under reflux conditions.

Major Products Formed:

    Oxidation: Indane-2-carboxylic acid.

    Reduction: Indane-2-methanol.

    Substitution: Indane-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl indane-2-carboxylate has garnered attention for its potential therapeutic properties. Research indicates that derivatives of indane compounds exhibit anticancer, anti-inflammatory, and neuroprotective activities. A mini-review on the medicinal chemistry of indane and its analogues highlights their efficacy in drug development, particularly in targeting various cancer types and inflammatory diseases .

Case Study: Anticancer Activity

A study investigated the synthesis of indane derivatives, including MIC, which were tested for their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative activity, suggesting a promising avenue for developing new anticancer agents.

Synthetic Methodologies

This compound serves as a building block in various synthetic pathways, including total synthesis of complex natural products. Its reactivity allows it to participate in Friedel-Crafts reactions and other coupling reactions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Friedel-Crafts ReactionUtilized in the synthesis of complex bioactive molecules
Coupling ReactionsInvolved in the formation of substituted indenes
Total SynthesisKey intermediate in the total synthesis of natural products

Applications in Material Science

The compound has also been explored for its utility in materials science, particularly in the development of organic solar cells. Its derivatives have been integrated into organic photovoltaic devices due to their favorable electronic properties.

Case Study: Organic Solar Cells

Research on the incorporation of this compound derivatives into organic solar cells revealed enhanced efficiency due to optimized crystal packing and electronic properties. This application underscores the compound's versatility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of methyl indane-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Substituent Position and Regiochemistry
  • Methyl Indole-2-Carboxylate vs. Methyl Indole-3-Carboxylate
    • Synthesis : Methyl indole-3-carboxylate derivatives (e.g., methyl-1-pentyl-1H-indole-3-carboxylate, CAS 1338925-20-4) are synthesized via alkylation at the N1 position, differing from the C2-focused cyclization in indole-2-carboxylates .
    • Regioselectivity : Indole-2-carboxylates are more sensitive to substituent effects during cyclization. For example, 3-hydroxybenzaldehyde-derived azidocinnamates yield indole-2-carboxylates, while N-alkylation shifts reactivity to the 3-position .
2.2. Ester Group Variations
  • Methyl vs. For instance, indole-2-carboxylic acid (mp 205–209°C) becomes more lipophilic upon ethyl esterification, impacting pharmaceutical applications . Methyl Esters: Smaller ester groups (e.g., methyl) enhance volatility, making them preferable in gas chromatography or as intermediates in organic synthesis .
2.3. Halogenated and Substituted Derivatives
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9, ): Chlorination at the 7-position increases molecular polarity and toxicity risks.

Physicochemical Properties and Commercial Availability

Compound Name CAS RN Molecular Weight Melting Point (°C) Purity (%) Price (25g) Key Features
Indole-2-carboxylic acid 1477-50-5 161.15 205–209 >95.0 ¥10,000 High thermal stability
Indole-3-carboxylic acid 771-50-6 161.15 232–234 >98.0 ¥4,700 (1g) High melting point
Methyl-1-pentyl-1H-indole-3-carboxylate 1338925-20-4 245.3 Not reported ≥98 Not listed N1-pentyl substitution; UV λmax 289 nm

Data from and highlight commercial availability and price variability based on substitution patterns. For example, indole-2-carboxylic acid derivatives are more cost-effective than N-alkylated indole-3-carboxylates .

Biological Activity

Methyl indane-2-carboxylate (MIC) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its indane structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The presence of the carboxylate group contributes to its chemical reactivity and biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that MIC significantly reduced the viability of human neuroblastoma cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
Neuroblastoma15.2 ± 1.5
Breast Cancer12.5 ± 0.8
Lung Cancer10.3 ± 0.4

Antibacterial Activity

This compound has also shown antibacterial properties against several pathogenic bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets:

  • Enzyme Inhibition : MIC has been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism, contributing to its antitumor and antibacterial effects.
  • Cell Signaling Modulation : The compound influences various signaling pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

  • Antitumor Effects in Animal Models : A study evaluated the efficacy of MIC in a mouse model of breast cancer. Mice treated with MIC exhibited a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
  • Synergistic Effects with Other Compounds : Research has demonstrated that combining MIC with traditional antibiotics enhances antibacterial efficacy against resistant strains, highlighting its potential in combination therapies.

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate low toxicity levels in animal models; however, further investigation is necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl indane-2-carboxylate
Reactant of Route 2
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